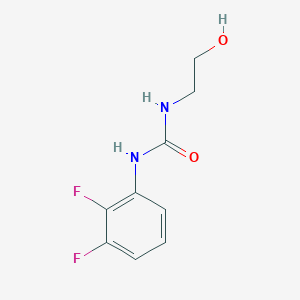
4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide, also known as CPP or CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the family of piperazine compounds and is structurally similar to the neurotransmitter GABA (gamma-aminobutyric acid). This similarity has led to the investigation of CPP as a potential treatment for a variety of neurological and psychiatric disorders.
Mecanismo De Acción
4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide acts as a GABA receptor antagonist, which means that it blocks the activity of the GABA neurotransmitter. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By blocking the activity of GABA, this compound increases the activity of other neurotransmitters, such as dopamine and glutamate. This increase in neurotransmitter activity has been shown to reduce the reinforcing effects of drugs of abuse and may also have therapeutic effects in other neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine. This compound has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been shown to enhance cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide in lab experiments is its well-characterized mechanism of action. This compound acts as a GABA receptor antagonist, which makes it a useful tool for investigating the role of GABA in various physiological and pathological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects in some animal models, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide. One potential direction is the development of more selective GABA receptor antagonists that have fewer side effects and greater therapeutic potential. Another direction is the investigation of the effects of this compound on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the use of this compound in combination with other drugs or behavioral therapies may enhance its therapeutic effects and reduce its potential toxicity.
Métodos De Síntesis
4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide can be synthesized through a multi-step process that involves the reaction of various chemical intermediates. The synthesis of this compound involves the use of several reagents, including pyridine, cyclopropylamine, and piperazine. The final product is obtained through a series of purification steps, including crystallization and chromatography.
Aplicaciones Científicas De Investigación
4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is its use as a treatment for addiction. This compound acts as a GABA receptor antagonist, which has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine. This compound has also been investigated as a potential treatment for other neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia.
Propiedades
IUPAC Name |
4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c18-13(15-11-2-1-5-14-10-11)17-8-6-16(7-9-17)12-3-4-12/h1-2,5,10,12H,3-4,6-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVJTGNBCSSWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
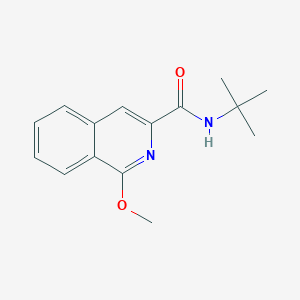
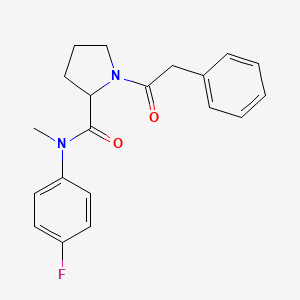
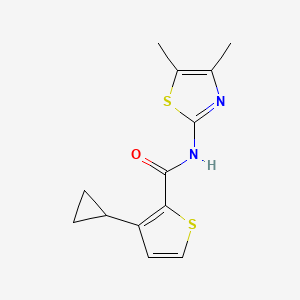
![2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7531907.png)
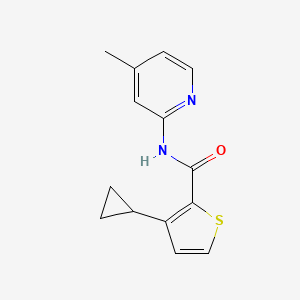


![(E)-3-(4-chlorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B7531961.png)
![N-[2-[2-hydroxy-3-(4-methylpiperidin-1-yl)propyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B7531962.png)
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B7531977.png)

![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1-(2-phenylacetyl)piperidine-3-carboxamide](/img/structure/B7531983.png)
![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B7531986.png)
